molecular formula C16H17F3N2O3S2 B4957532 4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide

4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide

Cat. No.: B4957532
M. Wt: 406.4 g/mol
InChI Key: MPHKEMNALBZHOK-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a diethylsulfamoyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalizationThe final step involves the coupling of the trifluoromethylphenyl group to the thiophene ring under suitable reaction conditions, such as the use of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide lies in its combination of a thiophene ring with a trifluoromethylphenyl group and a diethylsulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3S2/c1-3-21(4-2)26(23,24)11-9-14(25-10-11)15(22)20-13-8-6-5-7-12(13)16(17,18)19/h5-10H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHKEMNALBZHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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